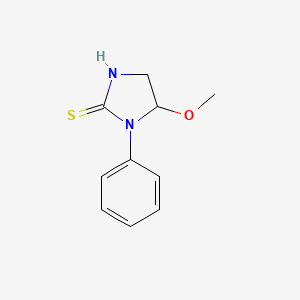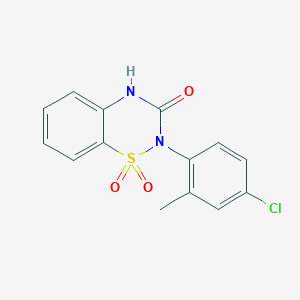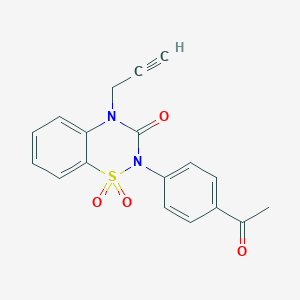
5-methoxy-1-phenylimidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidine is a five-membered ring compound containing two nitrogen atoms . The presence of a thione group (C=S) and a methoxy group (CH3O-) could potentially influence the reactivity and properties of the compound.
Synthesis Analysis
While specific synthesis methods for “5-methoxy-1-phenylimidazolidine-2-thione” are not available, imidazolidine derivatives are often synthesized through cyclization reactions involving a diamine and a carbonyl compound .Molecular Structure Analysis
The molecular structure of “5-methoxy-1-phenylimidazolidine-2-thione” would likely involve a five-membered imidazolidine ring with a thione functional group at the 2-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen at the 1-position .Chemical Reactions Analysis
Imidazolidine derivatives can participate in a variety of chemical reactions, often acting as ligands in metal-catalyzed reactions or as intermediates in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methoxy-1-phenylimidazolidine-2-thione” would be influenced by its functional groups. For instance, the presence of a thione group could potentially increase its reactivity compared to a similar compound with a carbonyl group .Applications De Recherche Scientifique
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Activity
Some derivatives of imidazole have been widely used due to their anticancer properties . They have shown promising results in inhibiting the growth of cancer cells and reducing tumor size.
Antioxidant Activity
Imidazole derivatives also exhibit antioxidant activity . They help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Herbicidal and Insecticidal Activity
Imidazole derivatives have been used as herbicides and insecticides . They are effective in controlling the growth of unwanted plants and insects.
Anticonvulsant and Antihelmintic Activity
Imidazole derivatives have shown anticonvulsant and antihelmintic activities . They can be used in the treatment of seizures and parasitic worm infections.
Anti-inflammatory and Antiviral Activity
Imidazole derivatives have anti-inflammatory and antiviral properties . They can reduce inflammation and fight against viral infections.
Use as an Amidoalkylating Agent
5-hydroxy-1-phenylimidazolidine-2-thione, a compound similar to 5-methoxy-1-phenylimidazolidine-2-thione, has been used as an amidoalkylating agent in reactions with 1-methyloxindole, 3-pyrazolone, and pyrazole derivatives . This leads to the formation of new unsymmetric bis-heterocyclic compounds with a direct C-C bond containing a combination of pharmacophoric groups of two classes of heterocycles.
Biological Evaluation Against Human Recombinant Alkaline Phosphatase
These compounds have potential biological applications and were screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-1-phenylimidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-9-7-11-10(14)12(9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDTZMITUJVWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC(=S)N1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6455632.png)

![5-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455653.png)
![2-(3-methoxyphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455654.png)
![2-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455659.png)

![2-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455664.png)
![5-[(3,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455672.png)
![5-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455680.png)
![3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B6455693.png)
![2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455694.png)

![5-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455711.png)